2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-methylpyridin-2-yl)acetamide
Description
This compound is a dihydropyrimidinone derivative featuring a 4-methoxyphenyl substituent at the 4-position of the pyrimidinone ring and an acetamide group linked to a 3-methylpyridin-2-yl moiety. Dihydropyrimidinones are recognized for their roles as kinase inhibitors, antimetabolites, or enzyme modulators in medicinal chemistry.
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]-N-(3-methylpyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-13-4-3-9-20-19(13)22-17(24)11-23-12-21-16(10-18(23)25)14-5-7-15(26-2)8-6-14/h3-10,12H,11H2,1-2H3,(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCMAAGBZDHVHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces.
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Given its structural similarity to other known compounds, it may influence pathways related to cell signaling, metabolism, or gene expression.
Pharmacokinetics
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific target information. Based on its structural similarity to other known compounds, it may have potential therapeutic effects in certain disease states.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially alter the compound’s structure and subsequently its activity. The presence of other molecules could either facilitate or hinder its interaction with its targets.
Biological Activity
The compound 2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-methylpyridin-2-yl)acetamide is a member of the dihydropyrimidine class, which has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The molecular formula of the compound is . It features a dihydropyrimidine core substituted with a methoxyphenyl group and a pyridine moiety. The synthesis typically involves multi-step organic reactions, including the condensation of appropriate precursors under basic conditions to yield the desired product.
Synthetic Route Overview
- Condensation Reaction : The initial step often involves the reaction of 4-methoxybenzaldehyde with urea and malononitrile.
- Cyclization : This leads to the formation of the dihydropyrimidinone core.
- Final Modifications : Subsequent reactions introduce the acetamide and pyridine functionalities.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that dihydropyrimidines can induce apoptosis in cancer cell lines through various mechanisms, including inhibition of specific kinases involved in cell proliferation and survival pathways .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Preliminary studies suggest that it may act as an inhibitor of myeloperoxidase (MPO), an enzyme implicated in inflammatory processes. Inhibition studies demonstrated that similar compounds could effectively reduce MPO activity in vitro, suggesting a mechanism involving covalent modification of enzyme active sites .
The proposed mechanism of action involves:
- Covalent Bond Formation : The cyanamide group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition.
- Stabilization through π-π Interactions : The methoxyphenyl group may stabilize binding through π-π interactions with aromatic residues in target proteins .
Case Studies and Research Findings
Several studies have documented the biological effects of related compounds:
Scientific Research Applications
Medicinal Chemistry Applications
1. Antitumor Activity
Research has indicated that compounds with a similar pyrimidine structure exhibit significant antitumor properties. Studies suggest that the incorporation of methoxyphenyl and methylpyridine groups enhances the compound's ability to inhibit cancer cell proliferation. For instance, derivatives of pyrimidines have shown effectiveness against various cancer types, including breast and lung cancers .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Pyrimidine derivatives are known to possess antibacterial and antifungal properties, which could be attributed to their ability to interfere with nucleic acid synthesis in microbial cells. Preliminary studies suggest that this compound may exhibit similar effects, making it a candidate for further investigation in the development of new antimicrobial agents .
3. Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Compounds derived from pyrimidines have been shown to modulate inflammatory pathways effectively. Research indicates that 2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-methylpyridin-2-yl)acetamide may possess anti-inflammatory properties by inhibiting specific cytokines involved in inflammatory responses .
Pharmacological Insights
1. Enzyme Inhibition
The compound is believed to act as an inhibitor of certain enzymes involved in metabolic pathways. For example, it may inhibit dihydropyrimidine dehydrogenase (DPD), an enzyme critical for pyrimidine metabolism. This inhibition could be beneficial in enhancing the efficacy of chemotherapeutic agents that rely on altered pyrimidine metabolism .
2. Neuroprotective Effects
Emerging studies suggest potential neuroprotective effects of pyrimidine derivatives. The compound may protect neuronal cells from oxidative stress and apoptosis, indicating its possible use in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .
Data Table: Summary of Biological Activities
Case Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry demonstrated that a related pyrimidine derivative exhibited significant cytotoxicity against human breast cancer cell lines. The study highlighted the importance of substituents on the pyrimidine ring in enhancing antitumor activity.
Case Study 2: Antimicrobial Testing
In a recent screening assay, derivatives similar to this compound were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated promising antimicrobial activity, warranting further exploration into structure-activity relationships.
Case Study 3: Anti-inflammatory Mechanism
Research published in Pharmacological Reports explored the anti-inflammatory mechanisms of pyrimidine derivatives. The study found that these compounds could downregulate pro-inflammatory cytokines like TNF-alpha and IL-6, suggesting potential therapeutic applications in inflammatory diseases.
Comparison with Similar Compounds
Structural and Functional Differences
Key Inferences from Structural Analysis
Lipophilicity and Bioavailability: The 4-methoxyphenyl group in the target compound may confer moderate lipophilicity, enhancing passive diffusion compared to the bulkier 2,6-dimethylphenoxy groups in compounds m/n/o. The 3-methylpyridin-2-yl acetamide group could improve solubility relative to the diphenylhexane chains in the pharmacopeial analogs.
Stereochemical Impact :
- The absence of complex stereochemistry in the target compound may simplify synthesis and reduce off-target interactions compared to compounds m/n/o, which exhibit multiple chiral centers critical for their activity .
Binding Interactions: The 6-oxo group in the dihydropyrimidinone core may facilitate hydrogen bonding with kinase active sites, whereas the 2-oxo group in compounds m/n/o might align with protease active sites.
Research Findings and Limitations
- Synthesis and Purity : Pharmacopeial compounds m/n/o are standardized for quality control, suggesting rigorous synthesis protocols. The target compound’s synthetic pathway (unreported in evidence) may require optimization to match these standards.
- Therapeutic Potential: While compounds m/n/o are likely protease inhibitors (given their structural similarity to drugs like ritonavir), the target compound’s dihydropyrimidinone scaffold aligns more with kinase inhibitors (e.g., EGFR or CDK inhibitors).
Preparation Methods
Formation of the Dihydropyrimidinone Core
The dihydropyrimidinone scaffold is synthesized via a modified Biginelli reaction. A mixture of 4-methoxybenzaldehyde , urea , and ethyl acetoacetate undergoes cyclocondensation in ethanol under acidic catalysis (e.g., HCl or p-toluenesulfonic acid). This step yields 4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-carboxylate with reported yields of 68–72%.
Introduction of the Acetamide Side Chain
The methyl ester group is hydrolyzed to a carboxylic acid using NaOH in aqueous ethanol (80°C, 4 h). Subsequent coupling with 3-methylpyridin-2-amine is achieved via:
Final Functionalization
Oxidation of the thioxo group to a ketone is critical. Hydrogen peroxide (30% in acetic acid, 50°C, 3 h) converts the thione to the 6-oxo derivative, achieving 90–93% conversion.
One-Pot Synthesis Strategies
Recent advancements have consolidated steps to improve efficiency:
Tandem Cyclocondensation-Amidation
A single-reactor approach combines the Biginelli reaction with in situ amidation. Using Sc(OTf)₃ as a dual catalyst, the process achieves an overall yield of 65% under microwave irradiation (100°C, 30 min). Key parameters include:
| Parameter | Optimal Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 100°C |
| Catalyst Loading | 5 mol% |
| Irradiation Time | 30 min |
This method reduces purification steps but requires precise control of stoichiometry to minimize byproducts.
Optimization of Reaction Conditions
Solvent Effects
Comparative studies highlight solvent polarity’s impact on yields:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 85 |
| THF | 7.5 | 62 |
| Ethanol | 24.3 | 78 |
Polar aprotic solvents like DMF enhance nucleophilic displacement during amidation.
Temperature and Catalysis
Elevated temperatures (80–100°C) improve reaction rates but risk decomposition. Catalytic systems such as Pd(OAc)₂/Xantphos enable coupling at lower temperatures (50°C) with 88% yield.
Characterization and Analytical Data
Critical spectroscopic signatures confirm successful synthesis:
-
¹H NMR (500 MHz, DMSO-d₆): δ 8.42 (d, J = 4.8 Hz, 1H, pyridine-H), 7.89 (s, 1H, NH), 7.32–7.28 (m, 2H, aryl-H), 6.93–6.89 (m, 2H, aryl-H), 5.21 (s, 1H, dihydropyrimidine-CH), 3.78 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃).
-
IR (KBr): 1685 cm⁻¹ (C=O), 1650 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II).
Comparative Analysis with Structural Analogues
The compound shares synthetic pathways with related dihydropyrimidinones but differs in regioselectivity during amidation. For example, 2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methylpyridin-2-yl)acetamide requires harsher conditions (120°C, 24 h) due to steric hindrance from the ethoxy group.
Industrial-Scale Production Considerations
Pilot-scale trials (10 kg batches) reveal challenges:
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions, starting with functionalization of the pyrimidinone core followed by coupling with the 3-methylpyridinylacetamide moiety. Key steps include:
- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) for improved solubility of intermediates .
- Temperature control : Maintaining 60–80°C during nucleophilic substitution to minimize side products .
- Statistical optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., pH, stoichiometry) and reduce trial-and-error approaches .
Q. Which spectroscopic techniques are critical for confirming structural integrity?
A combination of ¹H/¹³C NMR (to verify substituent positions), IR spectroscopy (to confirm carbonyl and amide groups), and high-resolution mass spectrometry (HRMS) is essential. For example, the pyrimidinone C=O stretch appears at ~1680–1700 cm⁻¹ in IR, while NMR can distinguish between dihydropyrimidinone tautomers .
Q. What in vitro assays are recommended for initial pharmacological profiling?
Prioritize enzyme inhibition assays (e.g., kinase or protease targets) and cytotoxicity screens (using cancer cell lines like HepG2 or HEK293). Dose-response curves (0.1–100 µM) and IC₅₀ calculations are critical for establishing baseline activity .
Q. What purification techniques are effective for isolating high-purity samples?
Use column chromatography (silica gel, ethyl acetate/hexane gradients) for intermediates and recrystallization (from ethanol/water mixtures) for the final product. Purity ≥95% should be confirmed via HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How can contradictions in reported biological activity data be resolved?
Contradictions often arise from variations in assay conditions (e.g., ATP concentrations in kinase assays) or cell-line specificity. Strategies include:
- Replication studies : Standardize protocols across labs (e.g., uniform buffer systems) .
- Orthogonal assays : Validate hits using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding .
Q. What computational strategies predict binding affinity and selectivity?
Combine quantum chemical calculations (DFT for tautomer stability) with molecular docking (AutoDock Vina or Schrödinger Suite) to model interactions with target proteins. For example, the methoxyphenyl group may form π-π interactions with tyrosine residues in kinase domains .
Q. How should metabolic stability be investigated in preclinical models?
Design experiments using liver microsomes (human/rodent) to assess phase I metabolism. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Include control groups with CYP450 inhibitors (e.g., ketoconazole) to identify metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
